Comparative Bovine Carbonic Anhydrase-II (bCA-II) Inhibition: WAY-345115 vs. Morpholine Analogs
In a head-to-head in vitro evaluation of 25 morpholine-derived thiazole derivatives against bovine carbonic anhydrase-II (bCA-II), the target compound (designated '3e' or 'WAY-345115') exhibited an IC₅₀ value of 4.04 ± 0.14 µM, which was superior to 18 of the 25 screened derivatives but 2.4-fold less potent than the most active compound in the series, analog '7c' (IC₅₀ = 1.69 ± 0.05 µM) [1]. The data demonstrate that structural modifications at the thiazole 2- and 4-positions produce a >10-fold variation in potency (range: 1.69–41.3 µM) [1].
| Evidence Dimension | Bovine carbonic anhydrase-II (bCA-II) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.04 ± 0.14 µM |
| Comparator Or Baseline | Analog 7c (most potent in series): IC₅₀ = 1.69 ± 0.05 µM; Analog 8e (least potent in series): IC₅₀ = 41.3 ± 0.33 µM |
| Quantified Difference | Target compound is 2.4-fold less potent than the best analog; 10.2-fold more potent than the worst analog |
| Conditions | In vitro enzymatic inhibition assay using purified bovine carbonic anhydrase-II (bCA-II) enzyme. |
Why This Matters
This precise IC₅₀ value and direct ranking within a closely related series provides a quantitative benchmark for SAR studies; selecting a different analog could result in a 10-fold loss or gain in target engagement, directly impacting the interpretation of biological screening results.
- [1] Tasleem M, Ullah S, Khan A, et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Adv. 2024;14(30):21355-21374. doi:10.1039/d4ra03385j. View Source
